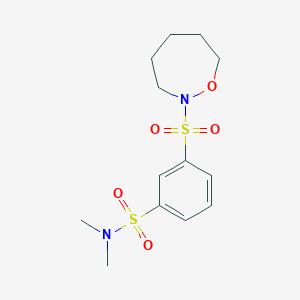
N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide is unique due to the presence of the oxazepane ring, which is not commonly found in other sulfonamides
Properties
IUPAC Name |
N,N-dimethyl-3-(oxazepan-2-ylsulfonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-14(2)21(16,17)12-7-6-8-13(11-12)22(18,19)15-9-4-3-5-10-20-15/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWDHJYYSIXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N2CCCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione](/img/structure/B6970681.png)
![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6970684.png)
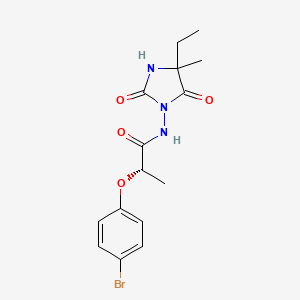
![1-benzothiophen-5-yl-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6970698.png)
![3-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6970702.png)
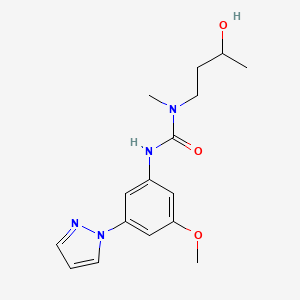
![2-[1-(2-ethylphenyl)-4-hydroxypyrazole-3-carbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6970708.png)
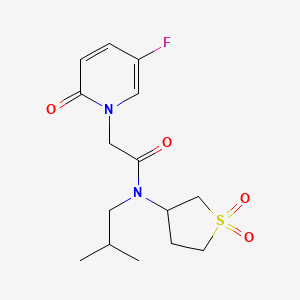

![N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide](/img/structure/B6970735.png)
![1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine](/img/structure/B6970741.png)
![[1-[6-(2-Thiophen-2-ylmorpholin-4-yl)pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6970752.png)
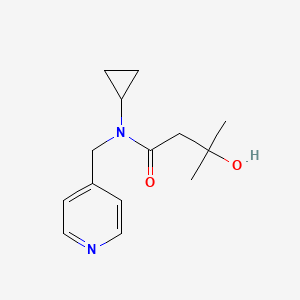
![2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol](/img/structure/B6970773.png)
